3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a decahydroisoquinoline moiety and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps. One common approach is the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via a Friedel–Crafts-type allenylation followed by cyclization to form the desired chromenone structure. The reaction conditions often include the use of an acid catalyst and controlled temperature to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, quinone derivatives, and dihydrochromenones
Scientific Research Applications
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen derivatives and isoquinoline-based molecules. Examples are:
Pyrano[3,2-c]quinolones: Known for their biological activities such as anticancer and antibacterial properties.
Furo[3,2-c]quinolones: Exhibiting antimicrobial and anti-inflammatory activities.
Uniqueness
The uniqueness of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE lies in its specific structural features, which confer distinct biological and chemical properties
Properties
Molecular Formula |
C24H29NO5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C24H29NO5/c26-22(25-12-11-24(28)10-4-3-5-16(24)14-25)15-29-17-8-9-19-18-6-1-2-7-20(18)23(27)30-21(19)13-17/h8-9,13,16,28H,1-7,10-12,14-15H2 |
InChI Key |
QQIHCFGOCLDCLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)COC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4)O |
Origin of Product |
United States |
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